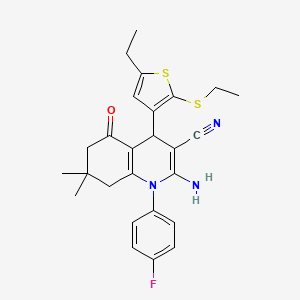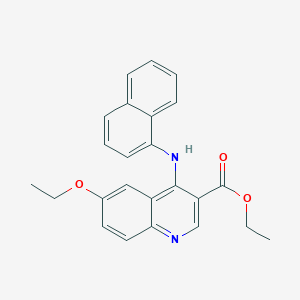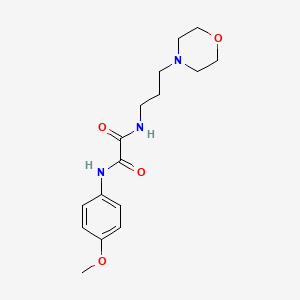![molecular formula C23H22BrN3OS2 B11640093 2-Amino-1-(4-bromo-2-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640093.png)
2-Amino-1-(4-bromo-2-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-bromo-2-metilfenil)-4-[5-metil-2-(metilsulfanil)-3-tienil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales. Este compuesto es de interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
La síntesis de 2-Amino-1-(4-bromo-2-metilfenil)-4-[5-metil-2-(metilsulfanil)-3-tienil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo generalmente implica reacciones orgánicas de varios pasos. La ruta sintética puede incluir los siguientes pasos:
Formación del núcleo de quinolina: Esto se puede lograr a través de una reacción de Povarov, que implica la condensación de un derivado de anilina con un aldehído y un alqueno.
Introducción del grupo tienilo: Este paso puede implicar una reacción de acoplamiento cruzado, como un acoplamiento de Suzuki o Stille, para unir el grupo tienilo al núcleo de quinolina.
Bromación y metilación:
Ensamblaje final:
Los métodos de producción industrial probablemente implicarían la optimización de estos pasos para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
2-Amino-1-(4-bromo-2-metilfenil)-4-[5-metil-2-(metilsulfanil)-3-tienil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo puede experimentar diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas, especialmente en el grupo tienilo.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en un alcohol.
Sustitución: El grupo bromo se puede sustituir con otros nucleófilos, como aminas o tioles, a través de reacciones de sustitución nucleofílica.
Ciclización: El compuesto puede experimentar ciclización intramolecular para formar nuevas estructuras cíclicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-bromo-2-metilfenil)-4-[5-metil-2-(metilsulfanil)-3-tienil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo tiene varias aplicaciones de investigación científica:
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede tener potencial como molécula bioactiva, con aplicaciones en el estudio de la inhibición enzimática o la unión a receptores.
Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como la actividad antiinflamatoria o anticancerígena.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-1-(4-bromo-2-metilfenil)-4-[5-metil-2-(metilsulfanil)-3-tienil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir la inhibición de la actividad enzimática o la activación de las vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares a 2-Amino-1-(4-bromo-2-metilfenil)-4-[5-metil-2-(metilsulfanil)-3-tienil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo incluyen otros derivados de quinolina con grupos funcionales similares. Estos compuestos pueden compartir algunas propiedades químicas y biológicas, pero difieren en sus actividades y aplicaciones específicas. La singularidad de este compuesto radica en su combinación de grupos funcionales, que pueden conferir propiedades y reactividad distintas.
Algunos compuestos similares incluyen:
- 2-Amino-1-(4-bromo-2-metilfenil)-4-[5-metil-2-(metilsulfanil)-3-tienil]-5-oxo-1,4,5,6,7,8-hexahidroquinolina
- 2-Amino-1-(4-bromo-2-metilfenil)-4-[5-metil-2-(metilsulfanil)-3-tienil]-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarboxamida
Propiedades
Fórmula molecular |
C23H22BrN3OS2 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
2-amino-1-(4-bromo-2-methylphenyl)-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H22BrN3OS2/c1-12-9-14(24)7-8-17(12)27-18-5-4-6-19(28)21(18)20(16(11-25)22(27)26)15-10-13(2)30-23(15)29-3/h7-10,20H,4-6,26H2,1-3H3 |
Clave InChI |
LFGCXYMVXHZWSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)C)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-2-(4-methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640010.png)


![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
![(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11640027.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11640029.png)
![Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11640048.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11640076.png)
![1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11640083.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)


